molecular formula C25H17F3N4O3 B608572 Beigene-283 CAS No. 1446090-79-4

Beigene-283

Numéro de catalogue B608572
Numéro CAS: 1446090-79-4
Poids moléculaire: 478.4312
Clé InChI: NGFFVZQXSRKHBM-FKBYEOEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beigene-283, also known as Lifirafenib, is a novel RAF inhibitor with unique RAF dimer and EGFR inhibition activities . It is currently under clinical investigation for its potential in treating patients with advanced or refractory solid tumors .


Synthesis Analysis

BGB-283 has shown potent and reversible inhibitory activities against RAF family kinases, including wild-type A-RAF, BRAF, C-RAF, and BRAF V600E . In addition, BGB-283 also potently inhibited EGFR at both the biochemical and cellular level .


Molecular Structure Analysis

The crystal structure of the BGB-283/BRAF V600E kinase domain complex revealed that BGB-283 binds to the ATP-binding pocket of BRAF V600E in an inactive conformation . BGB-283 binds to both protomers of BRAF V600E with a DFG-out and α-C helix-in conformation .


Chemical Reactions Analysis

BGB-283 potently inhibits BRAF V600E-activated ERK phosphorylation and cell proliferation . It demonstrates selective cytotoxicity and preferentially inhibits proliferation of cancer cells harboring BRAF V600E and EGFR mutation/amplification .


Physical And Chemical Properties Analysis

The molecular weight of Beigene-283 is 513.901 . The elemental analysis of Beigene-283 is as follows: Carbon ©: 60.77%, Hydrogen (H): 3.73%, Chlorine (Cl): 6.90%, Fluorine (F): 11.09%, Nitrogen (N): 8.18%, and Oxygen (O): 9.34% .

Applications De Recherche Scientifique

  • Application in Ovarian Cancer Treatment : Beigene, specifically BGB-A317, an anti-PD-1 monoclonal antibody, has been studied for its effectiveness in treating patients with advanced ovarian cancer. This study provides preliminary results from a subset of patients in a dose-escalation/expansion study (Meniawy et al., 2017).

  • Entrepreneurial Ventures in Oncology Drug Research : BeiGene's foundation and expansion highlight its significant role in developing biological drugs for cancers. The company's involvement in oncology drug research and its collaboration with various entities emphasize its importance in this field (Tremblay, 2017).

  • Expansion of Manufacturing and R&D Facilities : BeiGene's investment in building a large-scale manufacturing facility for biologic drug production, in partnership with the government of Guangzhou, shows its commitment to growing in the field of oncology drug discovery (Tremblay, 2017).

  • Approval of Pamiparib for Ovarian Cancer : Pamiparib, developed by BeiGene, received approval in China for treating recurrent advanced ovarian, fallopian tube, or primary peritoneal cancer. This signifies an important milestone in cancer treatment and drug development by BeiGene (Markham, 2021).

  • Collaborations for Protein Therapies : BeiGene's collaboration with Ambrx to develop protein therapies using unusual amino acids represents its innovative approach in drug development, focusing on enhancing the properties of proteins for therapeutic applications (Cross, 2019).

  • Partnership for Development of Anti-Cancer Drugs : BeiGene's partnership with Celgene for the joint development of the anti-PD-1 inhibitor, BGB-A317, for treating solid tumors demonstrates its active role in global cancer drug development and its commitment to advancing cancer therapies (McCoy, 2017).

  • U.S.-China Collaboration in Oncology Drug Development : The collaboration between U.S. and Chinese firms, including BeiGene's role in oncology drug development, reflects the growing significance of international cooperation in advancing cancer research and treatment options (Cancer Discovery, 2020).

  • Innovative Cancer Immunotherapy Development : BeiGene's partnership with BioAtla to develop a less-toxic version of CTLA4 antibodies used in cancer immunotherapy showcases its dedication to improving cancer treatment by reducing toxicity and enhancing efficacy (Cross, 2019).

Orientations Futures

Beigene-283 is currently under clinical investigation for its potential in treating patients with advanced or refractory solid tumors . The compound is expected to enter clinical trials next year . BeiGene, the company developing Beigene-283, is also evaluating external pre-clinical and early-stage assets that might expand their pipeline and contribute to their durable competitive advantages .

Propriétés

IUPAC Name

5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFFVZQXSRKHBM-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Beigene-283

CAS RN

1446090-79-4
Record name Lifirafenib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446090794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lifirafenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14773
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LIFIRAFENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8762XZS5ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.